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Application of Sulfo-Cy5 Amine in STORM
Super-Resolution Microscopy
Introduction

Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution imaging
technique that overcomes the diffraction limit of light microscopy, enabling the visualization of
cellular structures at the nanoscale.[1][2] The principle of STORM lies in the sequential
activation and localization of individual photoswitchable fluorophores.[1][2] Sulfo-Cy5, a water-
soluble and bright far-red fluorescent dye, is an excellent candidate for STORM imaging.[3] Its
high photostability, high quantum yield, and ability to "blink" in the presence of thiols make it a
dye of choice for this advanced imaging modality.[3] This document provides detailed
application notes and protocols for the use of Sulfo-Cy5 amine in STORM microscopy,
targeted at researchers, scientists, and drug development professionals.

Key Features of Sulfo-Cy5 for STORM

Sulfo-Cy5 is a sulfonated version of the cyanine dye Cy5, which significantly enhances its
water solubility.[4] This property is highly advantageous for labeling biological molecules in
agueous environments without the need for organic solvents.[4][5] The amine functional group
on Sulfo-Cy5 amine allows for its covalent conjugation to biomolecules through various cross-
linking chemistries.

Advantages of Sulfo-Cy5 in STORM:
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» High Photon Output: Cy5 and its analogs are known for their high photon counts, which is
crucial for achieving high localization precision in STORM.[6]

o Excellent Photostability: The dye is very photostable, allowing for the acquisition of a large
number of frames required for STORM image reconstruction.[3]

« Efficient Photoswitching: In the presence of a thiol-containing imaging buffer, Sulfo-Cy5 can
be efficiently switched between a fluorescent "on" state and a dark "off" state, a fundamental
requirement for STORM.[3]

e Low Background: As a far-red dye, Sulfo-Cy5 benefits from reduced autofluorescence from
biological samples, leading to a high signal-to-noise ratio.

Quantitative Data

The selection of a suitable fluorophore is critical for the quality of STORM images. The
following table summarizes key photophysical properties of Cy5, the parent dye of Sulfo-Cy5, in
comparison to other fluorophores commonly used in STORM. The amine functionalization of
Sulfo-Cy5 is not expected to significantly alter these core photophysical properties.

Molar
o Extinctio Photons
Excitatio L. On-Off
Fluoroph Emission n Quantum  per
n Max . . L. Duty
ore Max (nm)  Coefficie Yield Switching
(nm) Cycle
nt Event
(M—cm™?)
Cy5 ~646 ~662 ~250,000 ~0.27 ~6000 ~0.0005
Alexa Fluor
~650 ~668 ~270,000 ~0.33 ~7000 ~0.0004
647
Atto 655 ~663 ~684 ~125,000 ~0.30 ~660 ~0.001
Cyb.5 ~675 ~694 ~250,000 ~0.23 ~6000 ~0.007

Data compiled from various sources, including Dempsey et al., 2011. The values can vary
depending on the specific experimental conditions.[7][8]
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Experimental Protocols
Protocol 1: Antibody Conjugation with Sulfo-Cy5 Amine
via EDC/Sulfo-NHS Chemistry

This protocol describes the conjugation of Sulfo-Cy5 amine to an antibody by activating the
antibody's carboxyl groups (-COOH) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
(EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This creates a stable intermediate that
reacts with the amine group of the dye.

Materials:

Purified antibody (2-10 mg/mL in amine-free buffer, e.g., MES or PBS)
e Sulfo-Cy5 amine
o EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
e Sulfo-NHS (N-hydroxysulfosuccinimide)
¢ Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
e Coupling Buffer: 0.1 M Phosphate buffer, pH 7.2-7.5
e Quenching Reagent: 2-Mercaptoethanol
e Desalting column (e.g., Sephadex G-25)
Procedure:
e Antibody Preparation:
o Dissolve the antibody in Activation Buffer at a concentration of 1 mg/mL.
 Activation of Antibody Carboxyl Groups:

o Immediately before use, prepare a solution of 2 mM EDC and 5 mM Sulfo-NHS in
Activation Buffer.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b15555894?utm_src=pdf-body
https://www.benchchem.com/product/b15555894?utm_src=pdf-body
https://www.benchchem.com/product/b15555894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Add the EDC/Sulfo-NHS solution to the antibody solution.

o Incubate for 15-30 minutes at room temperature with gentle mixing.

Quenching of EDC:

o Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC reaction.

o Incubate for 10 minutes at room temperature.

Buffer Exchange:

o Remove excess EDC, Sulfo-NHS, and quenching reagent by passing the activated
antibody solution through a desalting column equilibrated with Coupling Buffer.

Conjugation with Sulfo-Cy5 Amine:

o Dissolve Sulfo-Cy5 amine in the Coupling Buffer.

o Add the Sulfo-Cy5 amine solution to the activated antibody solution. A 10-fold molar
excess of the dye to the antibody is a good starting point.

o Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected
from light.

Purification of the Conjugate:

o Remove unconjugated dye by passing the reaction mixture through a desalting column
equilibrated with a suitable storage buffer (e.g., PBS).

o Collect the fractions containing the labeled antibody.

Characterization (Optional but Recommended):

o Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at
280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).
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Protocol 2: Sample Preparation and Immunostaining for
STORM

This protocol provides a general guideline for preparing fixed cells for STORM imaging.
Optimization may be required for specific cell types and targets.

Materials:

Cells grown on #1.5 glass-bottom dishes or coverslips

o Phosphate Buffered Saline (PBS)

» Fixation Buffer: 4% Paraformaldehyde (PFA) and 0.1% Glutaraldehyde in PBS
e Reducing Agent: 0.1% Sodium borohydride (NaBHa4) in PBS (prepare fresh)

» Permeabilization Buffer: 0.2% Triton X-100 in PBS

o Blocking Buffer: 10% Normal Goat Serum (NGS) and 0.05% Triton X-100 in PBS
e Primary antibody (specific to the target of interest)

¢ Sulfo-Cy5-labeled secondary antibody (from Protocol 1)

o Washing Buffer: 1% NGS and 0.05% Triton X-100 in PBS

» Post-fixation Buffer: 4% PFA in PBS

Procedure:

» Fixation:

Wash cells once with PBS.

[¢]

[¢]

Fix with Fixation Buffer for 10 minutes at room temperature.

o

Reduce with freshly prepared 0.1% NaBHa for 7 minutes at room temperature.

Wash three times with PBS for 5 minutes each.

(¢]

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» Permeabilization and Blocking:
o Permeabilize cells with Permeabilization Buffer for 15 minutes.
o Block with Blocking Buffer for at least 90 minutes at room temperature.
e Primary Antibody Incubation:
o Dilute the primary antibody in Blocking Buffer (5% NGS).
o Incubate for 60 minutes at room temperature or overnight at 4°C.
o Wash five times with Washing Buffer for 15 minutes each.
e Secondary Antibody Incubation:
o Dilute the Sulfo-Cy5-labeled secondary antibody in Blocking Buffer (5% NGS).
o Incubate for 30-60 minutes at room temperature, protected from light.
o Wash five times with Washing Buffer for 15 minutes each.
» Post-fixation:
o Post-fix with Post-fixation Buffer for 10 minutes.
o Wash three times with PBS for 5 minutes each.

o The sample is now ready for STORM imaging.

Protocol 3: STORM Imaging

Materials:

o STORM-compatible microscope with appropriate laser lines (e.g., 647 nm for excitation and
405 nm for activation) and a sensitive EMCCD or sCMOS camera.

o STORM Imaging Buffer (prepare fresh):
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[e]

Buffer A: 10 mM Tris (pH 8.0) + 50 mM NacCl

o

Buffer B: 50 mM Tris-HCI (pH 8.0) + 10 mM NaCl + 10% Glucose

[¢]

GLOX solution: 14 mg Glucose Oxidase + 50 pL Catalase (17 mg/mL) + 200 pL Buffer A

[e]

1 M MEA (cysteamine) solution: 77 mg MEA + 1.0 mL 0.25 N HCI (pH 7.5-8.5)

[e]

Final Imaging Buffer: Mix 7 uL GLOX and 70 pL 1M MEA into 620 pL of Buffer B.

Procedure:

e Microscope Setup:

o Mount the sample on the microscope stage.

o Locate the region of interest using conventional fluorescence microscopy.

e Imaging Buffer Exchange:

o Carefully replace the PBS with the freshly prepared STORM Imaging Buffer.

o STORM Data Acquisition:

o Illuminate the sample with the 647 nm laser at high power to switch most of the Sulfo-Cy5
molecules to the dark state.

o Acquire a time series of images (typically 10,000-40,000 frames) with continuous 647 nm
excitation.

o Use a low-power 405 nm laser to periodically reactivate a sparse subset of fluorophores
back to the fluorescent state.

o Adjust the 405 nm laser power to maintain a low density of single, well-separated blinking
molecules in each frame.

o Data Analysis:
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o Use appropriate software (e.g., ThunderSTORM in Fiji/lmageJ) to localize the center of
each single-molecule fluorescence event with sub-pixel precision.

o Reconstruct the final super-resolution image from the coordinates of all localized
molecules.

Application Example: Nanoscale Organization of
Cannabinoid Signaling

STORM microscopy with Sulfo-Cy5 can be applied to investigate the precise spatial
organization of signaling molecules. For example, in neuroscience, it can be used to study the
distribution of cannabinoid receptor 1 (CB1R) in presynaptic terminals.

The following workflow diagram illustrates the key steps in such a study.
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Caption: Experimental workflow for STORM imaging of CB1 receptors.

Logical Relationship of STORM Imaging
Components

The successful implementation of STORM relies on the interplay between the fluorophore, the
imaging buffer, and the optical setup.
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Microscope Setup
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Caption: Inter-relationship of key components in a STORM experiment.

Conclusion

Sulfo-Cy5 amine is a versatile and powerful tool for STORM super-resolution microscopy. Its
excellent photophysical properties and water solubility make it an ideal choice for labeling
biomolecules in complex biological samples. The detailed protocols provided in this document
offer a comprehensive guide for researchers to successfully apply Sulfo-Cy5 amine in their
STORM experiments, enabling the exploration of cellular structures and molecular interactions
at the nanoscale.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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